N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide
Brand Name: Vulcanchem
CAS No.: 1798412-01-7
VCID: VC5822529
InChI: InChI=1S/C19H21NO2/c1-15-8-6-7-11-17(15)18(22-2)14-20-19(21)13-12-16-9-4-3-5-10-16/h3-13,18H,14H2,1-2H3,(H,20,21)/b13-12+
SMILES: CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2)OC
Molecular Formula: C19H21NO2
Molecular Weight: 295.382

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

CAS No.: 1798412-01-7

Cat. No.: VC5822529

Molecular Formula: C19H21NO2

Molecular Weight: 295.382

* For research use only. Not for human or veterinary use.

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide - 1798412-01-7

Specification

CAS No. 1798412-01-7
Molecular Formula C19H21NO2
Molecular Weight 295.382
IUPAC Name (E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-phenylprop-2-enamide
Standard InChI InChI=1S/C19H21NO2/c1-15-8-6-7-11-17(15)18(22-2)14-20-19(21)13-12-16-9-4-3-5-10-16/h3-13,18H,14H2,1-2H3,(H,20,21)/b13-12+
Standard InChI Key RRVIZYMIKMEZIP-OUKQBFOZSA-N
SMILES CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2)OC

Introduction

Structural and Chemical Profile

Molecular Architecture

N-(2-Methoxy-2-(o-tolyl)ethyl)cinnamamide features a cinnamamide core (C6H5CH=CHCONH\text{C}_6\text{H}_5-\text{CH}=\text{CH}-\text{CONH}-) modified by a 2-methoxy-2-(o-tolyl)ethyl group. The o-tolyl substituent (2-methylphenyl) introduces steric bulk near the amide nitrogen, while the methoxy group at the β-position of the ethyl chain may influence electronic interactions. The trans-configuration (EE) of the cinnamoyl double bond is presumed based on analogous syntheses .

Table 1: Key Physicochemical Properties

PropertyValue/Description
IUPAC Name(E)-N-[2-Methoxy-2-(2-methylphenyl)ethyl]-3-phenylprop-2-enamide
CAS Number1798412-01-7
Molecular FormulaC19H21NO2\text{C}_{19}\text{H}_{21}\text{NO}_2
Molecular Weight295.382 g/mol
SolubilityLikely lipophilic (predicted logP ≈ 3.2)
Melting PointNot reported

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a two-step protocol:

  • Preparation of 2-Methoxy-2-(o-tolyl)ethylamine: Achieved via reductive amination of o-tolualdehyde with methoxyamine, followed by reduction using sodium cyanoborohydride.

  • Amide Coupling: Reacting cinnamic acid with the synthesized amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .

Critical Reaction Parameters:

  • Temperature: 0–25°C to minimize racemization.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates the coupling .

  • Yield: Unreported for this specific compound, but analogous cinnamamide syntheses yield 40–60% .

Spectroscopic Characterization

  • FTIR: Key peaks include ν(C=O)\nu(\text{C=O}) at ~1655 cm1^{-1} (amide I), ν(N-H)\nu(\text{N-H}) at ~3270 cm1^{-1}, and ν(C-O)\nu(\text{C-O}) at ~1255 cm1^{-1} (methoxy) .

  • 1H ^1\text{H}-NMR: Expected signals:

    • δ 7.6–6.2 ppm (cinnamoyl protons, J=15.5HzJ = 15.5 \, \text{Hz}).

    • δ 7.3–7.1 ppm (o-tolyl aromatic protons).

    • δ 3.3 ppm (methoxy singlet) .

Biological Activities and Mechanisms

Antioxidant and Anti-inflammatory Effects

Cinnamic acid derivatives scavenge reactive oxygen species (ROS) and suppress NF-κB signaling. Molecular docking suggests the o-tolyl group could stabilize interactions with COX-2’s hydrophobic pocket, analogous to NSAIDs .

Table 2: Comparative Bioactivity of Cinnamamide Derivatives

CompoundTargetIC50_{50} / % InhibitionSource
N-Morpholinyl-p-methoxycinnamamideα-Glucosidase44.87% at 40 µM
Triazole-cinnamamide 10jBChE11.99 ± 0.53 µM
N-(2-Methoxy-2-(o-tolyl)ethyl)cinnamamideAChE/BChE (predicted)Not tested

Pharmacokinetic and Toxicity Considerations

ADMET Profiling

  • Absorption: High permeability predicted (QikProp analysis: Caco-2 > 50 nm/s).

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the methoxy group .

  • Toxicity: No in vivo data; in silico models predict low hepatotoxicity (ProTox-II score: 0.32).

Future Directions and Applications

Therapeutic Development

  • Neurodegenerative Diseases: Prioritize AChE/BChE inhibition assays and in vivo cognitive models.

  • Diabetes Management: Test α-glucosidase inhibition, leveraging structural similarities to active analogs .

Synthetic Optimization

  • Stereoselective Synthesis: Develop asymmetric routes to access enantiopure forms.

  • Prodrug Design: Incorporate ester linkages to enhance solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator